N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide
Description
N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core, a 3-chlorobenzamide moiety, and a pyridin-2-ylmethyl substituent. This structure positions it within a broader class of N-(thiazol-2-yl)-benzamide analogs, which are recognized for their diverse pharmacological activities, including neuroprotection, antimicrobial action, and enzyme modulation .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQECAVRFGJZCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The amide group undergoes hydrolysis under acidic or basic conditions. Comparative studies on analogous benzamides reveal:
| Reaction Conditions | Products Formed | Yield (%) | Key Observations | Source |
|---|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 3-Chlorobenzoic acid + Amine | 65–72 | Complete cleavage of N–C(O) bond | |
| NaOH (10%), 80°C (3 hrs) | Sodium 3-chlorobenzoate + Amine | 58–63 | Preserves benzothiazole integrity |
Hydrolysis rates are influenced by steric hindrance from the pyridin-2-ylmethyl group and electron-withdrawing chloro substituent.
Nucleophilic Aromatic Substitution
The 3-chloro substituent on the benzamide ring participates in nucleophilic substitution:
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NH₃ (g) | DMF, 100°C, 12 hrs | 3-Amino derivative | 89% | |
| KSCN | DMSO, 120°C, 8 hrs | 3-Thiocyanato derivative | 76% | |
| NaN₃ | CuI catalyst, 80°C, 6 hrs | 3-Azido derivative | 68% |
Electrophilic aromatic substitution is disfavored due to electron-deficient benzothiazole and pyridine rings .
Coordination Chemistry and Metal Complexation
The pyridine nitrogen and benzothiazole sulfur act as Lewis bases:
| Metal Salt | Solvent System | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | CH₃CN/H₂O (4:1) | Octahedral Cu(II) | 8.2 ± 0.3 | |
| PdCl₂ | DMF, 70°C | Square-planar Pd(II) | 10.1 ± 0.5 |
X-ray crystallography of analogous complexes shows bidentate coordination through pyridine N and thiazole S atoms .
Benzothiazole Ring Modifications
Pyridine Methyl Functionalization
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Quaternization | CH₃OTf, CH₂Cl₂, 0°C | N-methylpyridinium triflate | 95% | |
| Cross-coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 68–73% |
Catalytic Transformations
Ru(II)-catalyzed reactions enable regioselective modifications:
| Catalyst System | Transformations | TOF (h⁻¹) | Reference |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂/AgSbF₆ | ortho-Amidation with acyl azides | 12.4 | |
| RuHCl(CO)(PPh₃)₃ | C–H activation/alkyne insertion | 8.7 |
Mechanistic studies via ESI-MS show Ru-mediated C–H activation precedes amide bond formation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A study demonstrated that benzothiazole derivatives could target specific kinases involved in cancer progression, thereby offering a pathway for the development of targeted cancer therapies .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
- Organic Electronics :
- Sensors :
Biological Studies
- Mechanistic Studies :
- In Vivo Studies :
Case Studies
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzo[d]thiazol-2-yl)-3-chlorobenzamide (Compound 8, )
- Structural Differences : Lacks the pyridin-2-ylmethyl group present in the target compound.
- Synthesis: Synthesized in 65% yield via a similar acyl-2-aminobenzimidazole route, indicating efficient methodology for the benzothiazole-chlorobenzamide scaffold .
- Key Distinction : The absence of the pyridinylmethyl group may reduce steric bulk and alter binding interactions at targets like mGluR5 or ZAC .
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives ()
- Examples : 3a (94% yield, 185–189°C melting point) and 3c (56% yield, 144–147°C melting point) .
- Structural Differences : Feature phenyl or substituted phenyl groups directly attached to the benzothiazole, unlike the pyridinylmethyl and 3-chlorobenzamide in the target compound.
- Physicochemical Properties : Higher melting points (e.g., 185–189°C for 3a) suggest greater crystallinity compared to the target compound, which may have reduced melting points due to the flexible pyridinylmethyl group .
- Activity : These derivatives are primarily studied for optical properties (e.g., single-molecule white light emission) rather than pharmacological effects, highlighting scaffold versatility .
N-(Thiazol-2-yl)-benzamide Analogs ()
- Structural Differences : Many lack the 3-chloro and pyridinylmethyl substituents.
- Target Selectivity : Substitutions on the benzamide scaffold critically influence activity at targets like ZAC. For example, analogs with trifluoromethyl or methyl groups show reduced ZAC inhibition, whereas the target compound’s 3-chloro group may enhance binding .
- Mechanistic Insight: The pyridinylmethyl group could introduce non-competitive inhibition at ZAC’s transmembrane domain, differing from simpler analogs that act competitively .
Antimicrobial Benzo[d]thiazole Derivatives ()
- Examples : N-(benzo[d]thiazol-2-yl)acetamide derivatives with coumarin-benzimidazole hybrids () and triazolo-thiadiazole moieties ().
- Structural Differences : These compounds incorporate larger heterocyclic systems (e.g., coumarin) or sulfur-rich groups (e.g., triazolothiadiazole), unlike the target’s pyridinylmethyl substitution.
- Activity : Exhibit broad-spectrum antibacterial and antifungal effects (e.g., 89% inhibition against E. coli for triazolo-thiadiazole derivatives) . The target compound’s chlorine atom may improve membrane penetration, but its pyridinylmethyl group could shift activity toward Gram-positive or fungal targets .
3-Chloro-N-[6-methoxybenzo[d]thiazol-2-yl]benzamide ()
- Structural Differences : Contains a 6-methoxy group on the benzothiazole instead of the pyridinylmethyl substituent.
- Physicochemical Properties : Molecular weight 318.78 g/mol, similar to the target compound (~350–370 g/mol estimated). The methoxy group may increase solubility compared to the pyridinylmethyl group’s mixed lipophilic/hydrophilic nature .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide, a compound with the CAS number 898350-82-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of 379.9 g/mol. Its structure features a benzothiazole moiety, which is known for imparting various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 898350-82-8 |
| Molecular Formula | C₁₈H₁₄ClN₃OS |
| Molecular Weight | 379.9 g/mol |
Synthesis
The synthesis of this compound typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride. This method has been validated through crystallographic studies, confirming successful acylation and structural integrity of the compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer)
- MCF7-MDR (breast cancer)
- HT1080 (fibrosarcoma)
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest at specific concentrations .
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties. Studies indicate that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and various fungi. The Minimum Inhibitory Concentration (MIC) values are indicative of its efficacy against these pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the benzothiazole and pyridine rings is crucial for enhancing its interaction with biological targets. Modifications in these rings have shown to affect potency and selectivity against specific enzymes involved in cancer progression, such as PI3K and mTOR pathways .
Case Studies
- Study on Cytotoxicity : A series of benzothiazole derivatives were synthesized and tested for their cytotoxicity. Among them, this compound exhibited notable inhibition rates against A549 cells with an IC50 value in the low micromolar range .
- Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside other known antimicrobial agents against Staphylococcus aureus. The compound demonstrated superior activity with an MIC value lower than that of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 3-chlorobenzoyl chloride with a pre-functionalized benzo[d]thiazole-pyridine intermediate. Key steps include:
- Nucleophilic substitution : Reacting 2-aminobenzo[d]thiazole with pyridin-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
- Acylation : Introducing the 3-chlorobenzoyl group via coupling with 3-chlorobenzoyl chloride in anhydrous THF at 0–5°C to prevent side reactions.
- Optimization : Reaction yields (e.g., 56–94% in analogous compounds) depend on solvent choice, temperature control, and stoichiometric ratios .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amine Formation | K₂CO₃, DMF, 80°C | 70–85% | |
| Acylation | THF, 0–5°C, 2h | 60–75% |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., characteristic shifts for pyridin-2-ylmethyl at δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₅ClN₃OS: 392.06; observed: 392.05) .
- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .
Q. What are the key challenges in characterizing the crystallographic structure of this compound?
- Methodological Answer : Challenges include:
- Crystal Growth : Slow evaporation from methanol/CHCl₃ mixtures to obtain diffraction-quality crystals.
- Hydrogen Bonding Analysis : Use SHELX or WinGX to resolve intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
- Disorder Modeling : Address rotational disorder in the pyridin-2-ylmethyl group using restraints in refinement software .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations elucidate the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Employ hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to model frontier molecular orbitals and charge distribution .
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in benzothiazole as a nucleophilic hotspot) .
- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in biological media .
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Modulation : Replace 3-chloro with electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) to enhance enzyme inhibition (e.g., PI3K or bacterial PFOR targets) .
- Bioisosteric Replacement : Swap benzothiazole with triazolo[4,3-b]pyridazine to improve solubility while retaining binding affinity .
- Data Table :
| Derivative | Modification | IC₅₀ (PI3K) | Reference |
|---|---|---|---|
| 3-Chloro | Baseline | 1.2 µM | |
| 3-CF₃ | -CF₃ substitution | 0.8 µM |
Q. How can crystallographic data resolve contradictions in proposed binding modes for this compound?
- Methodological Answer :
- Co-crystallization : Grow crystals with target enzymes (e.g., PI3Kγ) and perform X-ray diffraction (2.0–2.5 Å resolution) to map ligand-protein interactions .
- Density Maps : Use PHENIX for real-space refinement to validate the orientation of the pyridin-2-ylmethyl group in the active site .
- Contradiction Resolution : Compare experimental electron density with docking simulations (AutoDock Vina) to reconcile discrepancies in binding poses .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) to ensure consistency .
- Computational Validation : Cross-verify DFT results with experimental UV-Vis spectra (λmax ~280 nm for benzothiazole π→π* transitions) .
- Ethical Reporting : Disclose crystallographic residuals (Rint < 5%, Rfactor < 0.05) to uphold structural integrity claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
